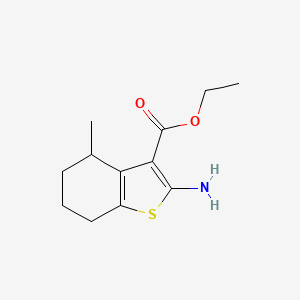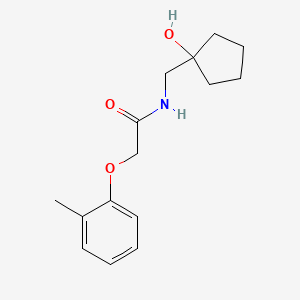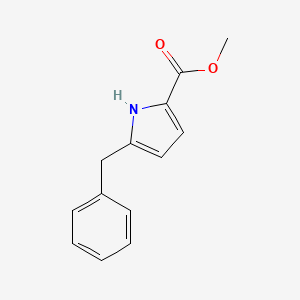
2-(Oxepan-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxepan-4-yl)acetic acid is an organic compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Molecular Structure Analysis
The molecular structure of 2-(Oxepan-4-yl)acetic acid consists of an oxepane ring (a seven-membered ring containing one oxygen atom and six carbon atoms) attached to an acetic acid moiety . The exact spatial arrangement of these atoms would depend on the specific stereochemistry of the compound, which is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Oxepan-4-yl)acetic acid are not fully detailed in the available resources. It is known to have a molecular weight of 158.20 . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Applications De Recherche Scientifique
Catalytic Processes
Research has demonstrated the catalytic, oxidative condensation of methane to acetic acid, highlighting the importance of catalysis in synthesizing valuable chemicals from simpler molecules. This process involves C-H activation and could suggest a role for related compounds in catalytic applications or as intermediates in synthesis pathways (Periana et al., 2003).
Adsorption and Environmental Applications
Studies on the adsorption thermodynamics of herbicides on nano-composite materials indicate the relevance of chemical interactions at the surface for environmental cleanup and the design of sensitive detection systems. This area of research could be relevant for understanding how 2-(Oxepan-4-yl)acetic acid might interact with various materials or be used in environmental remediation efforts (Khan & Akhtar, 2011).
Chemical Synthesis and Polymer Chemistry
The synthesis and conformational analysis of beta-pseudopeptide foldamers, incorporating similar backbone structures, highlight the utility of these compounds in constructing conformationally constrained molecules for potential applications in biomimetic materials and drug design. This suggests a potential area of research for 2-(Oxepan-4-yl)acetic acid in the development of novel materials or bioactive compounds (Luppi et al., 2004).
Oxidative Processes
Research into the oxidative heterodimerization reactions and the degradation of organic compounds in aqueous solutions provides insight into the chemical reactivity and potential applications of related compounds in synthesis and environmental degradation processes. This could inform the use of 2-(Oxepan-4-yl)acetic acid in oxidative chemistry applications or as a building block in organic synthesis (Ma et al., 2005).
Wastewater Treatment and Environmental Safety
The application of peracetic acid in wastewater treatment and its comparison with other oxidants for the removal of contaminants highlight the role of oxidative chemicals in environmental applications. Though not directly related, understanding the behavior of such oxidants could provide a basis for exploring the environmental applications or safety profile of 2-(Oxepan-4-yl)acetic acid in similar contexts (Criquet & Leitner, 2009).
Propriétés
IUPAC Name |
2-(oxepan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-7-2-1-4-11-5-3-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYPDNNXQZWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxepan-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)
![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)
![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)



![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)



![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)
![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)